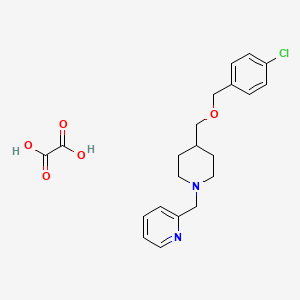
2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. The purpose of
Scientific Research Applications
Reactivity and Coordination Polymers
Studies on pyridine derivatives and their interactions with metals, such as zinc, highlight the potential for creating coordination polymers. For example, Ghosh et al. (2004) demonstrated how pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products based on the reaction conditions, leading to the formation of coordination polymers [Zn(Ox)(py)2]n, with "Ox" representing oxalate and "py" for pyridine (Ghosh, Savitha, & Bharadwaj, 2004).
Crystal Structure and Bioactivity
Another study by Xue Si-jia (2011) on a novel compound synthesized from 1-(4-methylbenzyl)piperidin-4-one oxime showcases the exploration of crystal structures and bioactivity, offering a pathway for the development of new therapeutic agents (Xue Si-jia, 2011).
Synthesis and Characterization of Intermediates
The synthesis of intermediates such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, by Shen Li (2012), shows the importance of these compounds in the development of pharmaceuticals. This research outlines a method achieving an overall yield of about 62%, demonstrating the practical aspects of synthesizing such intermediates (Shen Li, 2012).
Heterocyclic Compounds and N-Oxides
Research on the synthesis and properties of heterocyclic compounds, including their N-oxides, is pivotal in pharmaceutical chemistry. For instance, Zhong et al. (2004) described an efficient method for preparing heterocyclic N-oxides, including pyridine derivatives, which are crucial for various chemical and pharmaceutical applications (Zhong, Guo, & Song, 2004).
Metal-Organic Frameworks (MOFs)
The development of metal-organic frameworks (MOFs) using pyridine and its derivatives for applications such as luminescent sensors indicates the versatility of these compounds. Yang et al. (2018) synthesized a series of mixed-lanthanide MOFs that serve as ratiometric luminescent sensors for temperature, showcasing the potential of pyridine derivatives in material science (Yang et al., 2018).
Properties
IUPAC Name |
2-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O.C2H2O4/c20-18-6-4-16(5-7-18)14-23-15-17-8-11-22(12-9-17)13-19-3-1-2-10-21-19;3-1(4)2(5)6/h1-7,10,17H,8-9,11-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEHXRBAEDLQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
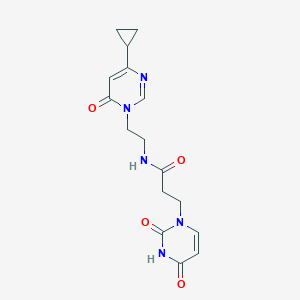
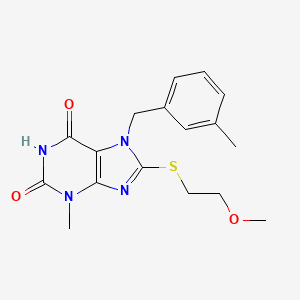


![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)
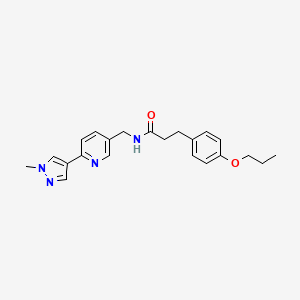

![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)
![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)
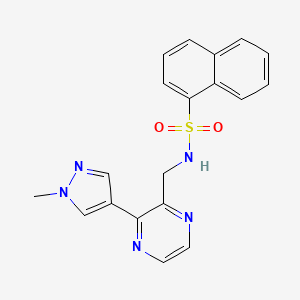

![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)
![(4-Bromophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2419526.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)
